3-(Hydroxymethyl)cyclohexan-1-ol
Description
3-(Hydroxymethyl)cyclohexan-1-ol (CAS: 76140-18-6) is a bicyclic alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol . Its structure consists of a cyclohexane ring substituted with a hydroxyl (-OH) group at position 1 and a hydroxymethyl (-CH₂OH) group at position 3. This compound is characterized by its two hydroxyl groups, which enhance its polarity and hydrogen-bonding capacity compared to simpler cyclohexanol derivatives.
Properties
CAS No. |
76140-18-6 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
3-(hydroxymethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H14O2/c8-5-6-2-1-3-7(9)4-6/h6-9H,1-5H2 |
InChI Key |
PFXRPUFYSLHDMF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(C1)O)CO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-(Hydroxymethyl)cyclohexan-1-ol with analogous cyclohexanol derivatives, focusing on structural features, physicochemical properties, and functional applications.
Structural and Functional Group Comparisons
Key Observations:
- Cyclohexanemethanol lacks the secondary hydroxyl group at C1, reducing its polarity compared to this compound .
- 3-Methyl-2-cyclohexen-1-ol features a conjugated alkene, which increases its rigidity and reactivity in addition reactions (e.g., electrophilic attack) .
- 3-(Chloromethyl)cyclohexan-1-ol replaces the hydroxymethyl group with a chloromethyl group, making it more reactive in nucleophilic substitutions .
- Tramadol Hydrochloride demonstrates how bulky aromatic and amine substituents enable pharmacological activity (analgesic) via opioid receptor interactions .
Physicochemical Properties
- Hydrogen Bonding: The dual hydroxyl groups in this compound enhance its solubility in polar solvents (e.g., water, ethanol) compared to mono-hydroxylated analogs like cyclohexanemethanol .
- Boiling Point: Cyclohexanol derivatives with larger substituents (e.g., trifluoromethyl in 4-Oxo-1-(trifluoromethyl)cyclohexan-1-ol) exhibit higher boiling points due to increased molecular weight and polarity .
- Reactivity : The hydroxymethyl group in this compound can undergo oxidation to form a carboxylic acid or participate in esterification, whereas chloromethyl analogs are prone to nucleophilic displacement .
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